molecular formula C12H13BrF2O3 B1418732 Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate CAS No. 1057674-78-8

Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate

Cat. No. B1418732
CAS RN: 1057674-78-8
M. Wt: 323.13 g/mol
InChI Key: RVRFEZCHTGNTFJ-UHFFFAOYSA-N
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Description

Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate is a chemical compound with the CAS number 1057674-78-8 . It has a molecular formula of C12H13BrF2O3 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a propanoate group via an ethyl bridge . The average mass of the molecule is 323.131 Da .

Scientific Research Applications

  • Polymer Science Applications :

    • Synthesis of asymmetric difunctional initiators used in atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP) for block copolymers production (Tunca et al., 2001).
    • Development of novel copolymers with specific halogen ring-trisubstituted butyl 2-cyano-3-phenyl-2-propenoates, exploring their thermal and structural properties (Kharas et al., 2016).
  • Organic Synthesis and Medicinal Chemistry :

    • Electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates, catalyzed by nickel complexes, used in the formation of specific cyclic esters (Esteves et al., 2005).
    • Synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents, highlighting the transformation of related bromo phenyl compounds (Doraswamy & Ramana, 2013).
  • Material Science and Electrochemistry :

    • Electrochemical studies involving ethyl 2-bromo-3-(propargyloxy)propanoates, exploring their reduction behavior at different cathodes, contributing to the understanding of the electrochemical properties of similar compounds (Esteves et al., 2003).
    • Investigation of polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, a pharmaceutical compound, using spectroscopic and diffractometric techniques (Vogt et al., 2013).

Safety and Hazards

While specific safety and hazard information for Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate is not available, compounds with similar structures, such as Ethyl bromopyruvate, are known to be severe poisons and irritants . Therefore, it’s crucial to handle Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate with appropriate safety precautions.

properties

IUPAC Name

ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2O3/c1-2-17-11(16)6-3-8-7-9(13)4-5-10(8)18-12(14)15/h4-5,7,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRFEZCHTGNTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=CC(=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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